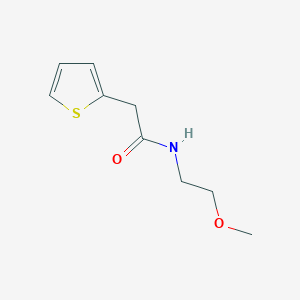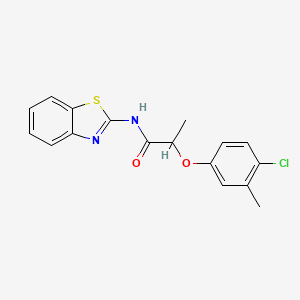![molecular formula C19H17FN2 B4582412 2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)
2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds involves condensation reactions, where phenylacetonitrile and substituted benzaldehydes are key precursors. These reactions typically result in the formation of acrylonitrile derivatives, highlighting the compound's synthetic accessibility and the versatility of acrylonitrile chemistry in constructing complex molecular architectures (Percino et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar acrylonitrile derivatives has revealed that such compounds can crystallize in multiple forms or polymorphs, demonstrating significant molecular packing and intermolecular interactions. These structural variations significantly impact their solid-state properties, including optical behavior. Advanced techniques such as 1H NMR, EI, FTIR, UV–Vis spectroscopy, DSC, and X-ray diffraction are employed to characterize these molecular structures and understand the role of conformational changes and packing properties in determining their physical properties (Percino et al., 2014).
Chemical Reactions and Properties
The chemical behavior of acrylonitrile derivatives, including reactions like [3+2]- and [4+2]-cycloadditions, is significant. These reactions underscore the compound's reactivity and its potential to undergo transformations leading to novel structures with interesting properties. The specific reactivities and outcomes of these reactions depend on the nature of the substituents and the reaction conditions, demonstrating the compound's versatility in synthetic chemistry (Deryabina et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are closely related to the molecular structure of acrylonitrile derivatives. Polymorphism, as observed in similar compounds, indicates that slight changes in molecular conformation can lead to different physical properties. These properties are crucial for understanding the material's behavior in various environments and applications (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key aspects of acrylonitrile derivatives. The presence of the acrylonitrile group contributes to a range of chemical behaviors, making these compounds suitable for a variety of chemical transformations. Understanding these properties is essential for manipulating the compound for specific purposes (Deryabina et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties
Research into the synthesis and spectral properties of acrylonitrile derivatives, such as those incorporating pyridine and phenyl groups, demonstrates the chemical's versatility in creating materials with specific optical properties. For example, studies have explored the synthesis and characterization of conjugated pyridine-(N-diphenylamino) acrylonitrile derivatives, highlighting their significant fluorescence and potential for use in photophysical applications (Percino et al., 2012).
Optical and Material Applications
The development of novel materials with specific optical properties is a key area of research. For instance, the synthesis of 2,3-diphenyl acrylonitriles bearing halogens has been explored for selective anticancer activities, demonstrating the compound's potential in biomedical applications (Li et al., 2018). Additionally, the study of fluorescence in PEGylated phospholipid nanomicelles indicates the role of acrylonitrile derivatives in developing bright nanoprobes for in vivo diagnosis of tumors (Wang et al., 2011).
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives incorporating fluorobenzaldehyde have demonstrated promising antioxidant activity, suggesting potential therapeutic applications (El Nezhawy et al., 2009).
Environmental Applications
The use of supercritical carbon dioxide for the synthesis of fluoropolymers showcases the environmental benefits of employing alternative solvents in chemical synthesis, reducing the reliance on harmful chlorofluorocarbons (Desimone et al., 1992).
Eigenschaften
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2/c20-19-6-2-1-5-18(19)16(14-21)13-15-7-9-17(10-8-15)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFAAHBQEPGNPM-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)

![methyl 4-[(dichloroacetyl)amino]benzoate](/img/structure/B4582362.png)

![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)
acetonitrile](/img/structure/B4582397.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)